1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Overview
Description
Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle.
Scientific Research Applications
Heterocyclic Naphthalimides: Diverse Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, cyclic double imides, and naphthalene framework, show potential in medicinal applications due to their interaction capabilities with various biological entities. Research highlights their role in cancer treatment, with some compounds already in clinical trials, and their development for various diseases. Additionally, naphthalimide derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their broad potential in medicinal chemistry (Gong et al., 2016).
Piperidone Derivatives: Promising Antineoplastic Agents
1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been identified as potential drug candidates due to their significant cytotoxic properties, surpassing contemporary anticancer drugs. Their selective toxicity towards tumors, ability to modulate multi-drug resistance, and promising antimalarial and antimycobacterial properties highlight their potential in the pharmaceutical industry (Hossain et al., 2020).
1,8-Naphthalimide: DNA Intercalation and Cancer Therapy
1,8-Naphthalimide, known for its DNA intercalation properties, is an active anticancer drug. Its structural modifications and structure-activity relationships are crucial, with research focusing on enhancing its antitumor activity through DNA binding. The review emphasizes its potential in cancer treatment through its interaction with DNA (Tandon et al., 2017).
Dual Fluorescent Dyes: Modified Photophysical Model
Research on N-phenyl-1,8-naphthalimides introduces a new photophysical model for the excited state properties, offering insights into the development of dual fluorescent dyes. This advancement is crucial for internal calibration, quantitative analysis, and guiding future strategies for synthesizing dual fluorescent 1,8-naphthalimide systems (Begaye et al., 2010).
Properties
InChI |
InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOOKWDOKJAVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N4Na6O21S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692912 | |
Record name | PUBCHEM_53249227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1168.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104869-31-0 | |
Record name | PUBCHEM_53249227 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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